![molecular formula C9H14N4O B1476340 (3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1702639-18-6](/img/structure/B1476340.png)
(3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Overview
Description
3-Aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (3-AAPM) is an organic compound that has recently been studied for its potential applications in scientific research. 3-AAPM has been found to have a range of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Antifungal Applications
Compounds similar to the queried chemical have been explored for their antifungal properties, particularly against pathogens like Fusarium oxysporum, which affects date palms. The study by Kaddouri et al. (2022) provides a comprehensive review of small molecules, including pyrazole derivatives, for their efficacy against Fusarium oxysporum, indicating the potential of such compounds in agricultural and environmental science applications to combat plant diseases (Kaddouri et al., 2022).
Antibacterial and Antimicrobial Properties
Oxazolidinone antimicrobials and their derivatives, including those incorporating the pyrazole moiety, have been highlighted for their potent antibacterial activities against Gram-positive bacteria. This class of compounds, as reviewed by Phillips and Sharaf (2016), showcases the therapeutic potential of pyrazole-containing molecules in addressing antibiotic resistance, a critical concern in modern healthcare (Phillips & Sharaf, 2016).
Synthetic Methods and Biological Activities
The synthesis and bioevaluation of novel pyrazole derivatives have been extensively reviewed, demonstrating the diverse biological activities these compounds exhibit, including antimicrobial, antifungal, and antiviral effects. This highlights the broad applicability of pyrazole derivatives in pharmaceutical and medicinal chemistry for the development of new therapeutics (Sheetal et al., 2018).
Mechanism of Action
Target of action
Compounds containing pyrazole and azetidine groups are known to interact with a variety of biological targets. For example, pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of a compound depends on its structure and the biological target it interacts with. For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can lead to antitumor activity .
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-3-8(11-12(6)2)9(14)13-4-7(10)5-13/h3,7H,4-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIJNIYEXDZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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